molecular formula C21H18N2O4S B4304551 N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4304551
M. Wt: 394.4 g/mol
InChI Key: VWXFPZRVGUFSIY-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as DBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBZ belongs to the class of benzoxazines, which are heterocyclic compounds that possess a benzene ring fused with an oxazine ring.

Scientific Research Applications

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to exhibit anticancer activity by inhibiting the Notch signaling pathway, which is involved in cell proliferation and differentiation. Additionally, N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been studied for its potential use in the treatment of viral infections, such as HIV and dengue fever.

Mechanism of Action

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exerts its pharmacological effects by inhibiting the activity of gamma-secretase and the Notch signaling pathway. Gamma-secretase is a transmembrane protease complex that cleaves APP to generate beta-amyloid peptides. N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide binds to the active site of gamma-secretase and prevents the cleavage of APP, thereby reducing the production of beta-amyloid peptides. The Notch signaling pathway is involved in cell proliferation and differentiation. N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activation of Notch receptors by preventing the cleavage of Notch proteins, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to reduce the production of beta-amyloid peptides in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of Alzheimer's disease. N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, which makes it a potential anticancer agent. Additionally, N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the replication of HIV and dengue virus, which makes it a potential antiviral agent.

Advantages and Limitations for Lab Experiments

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological effects at low concentrations, which makes it a useful tool for studying the Notch signaling pathway and gamma-secretase activity. However, N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide also has some limitations. It is a relatively small molecule that may not be suitable for targeting protein-protein interactions. Additionally, N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. One direction is to improve the specificity of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide for gamma-secretase and the Notch signaling pathway. This could be achieved by modifying the chemical structure of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide or by developing new compounds that target these pathways. Another direction is to investigate the potential use of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in combination with other therapeutic agents for the treatment of Alzheimer's disease, cancer, and viral infections. Finally, further research is needed to elucidate the off-target effects of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and to develop strategies to minimize these effects.

properties

IUPAC Name

N-benzhydryl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20-14-27-19-12-11-17(13-18(19)22-20)28(25,26)23-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,23H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFPZRVGUFSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 5
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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